Benzene-1,4-diammonium bis(4-methylbenzenesulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,4-diammonium bis(4-methylbenzenesulphonate) is a chemical compound with the molecular formula C20H24N2O6S2 and a molecular weight of 452.54 g/mol . It is known for its unique structure, which consists of a benzene ring substituted with two ammonium groups and two 4-methylbenzenesulphonate groups. This compound is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,4-diammonium bis(4-methylbenzenesulphonate) typically involves the reaction of benzene-1,4-diamine with 4-methylbenzenesulphonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and precise control of temperature and pH to facilitate the reaction and subsequent crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene-1,4-diammonium bis(4-methylbenzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulphonate groups to sulfonic acids.
Substitution: The ammonium groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfonic acids, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Benzene-1,4-diammonium bis(4-methylbenzenesulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Wirkmechanismus
The mechanism of action of benzene-1,4-diammonium bis(4-methylbenzenesulphonate) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene-1,4-diamine
- 4-Methylbenzenesulphonic acid
- Benzene-1,4-diammonium chloride
Uniqueness
Benzene-1,4-diammonium bis(4-methylbenzenesulphonate) is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for various applications in research and industry .
Eigenschaften
CAS-Nummer |
94441-90-4 |
---|---|
Molekularformel |
C20H24N2O6S2 |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
(4-azaniumylphenyl)azanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/2C7H8O3S.C6H8N2/c2*1-6-2-4-7(5-3-6)11(8,9)10;7-5-1-2-6(8)4-3-5/h2*2-5H,1H3,(H,8,9,10);1-4H,7-8H2 |
InChI-Schlüssel |
WSRPTKSQZPNBDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC(=CC=C1[NH3+])[NH3+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.